molecular formula C13H22F2N2O2 B13062097 Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

Katalognummer: B13062097
Molekulargewicht: 276.32 g/mol
InChI-Schlüssel: KHPAJMUBUAEYQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 6,6-difluoro-2,8-diazaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C13H22F2N2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Vorbereitungsmethoden

The synthesis of tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the tert-butyl and difluoro substituents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The difluoro groups and spirocyclic structure contribute to its unique reactivity and binding affinity. Studies have shown that it can inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds, such as:

Eigenschaften

Molekularformel

C13H22F2N2O2

Molekulargewicht

276.32 g/mol

IUPAC-Name

tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-12(4-6-16-8-12)13(14,15)9-17/h16H,4-9H2,1-3H3

InChI-Schlüssel

KHPAJMUBUAEYQI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2)C(C1)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.